N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide
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Overview
Description
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide is an organofluorine compound known for its complex structure and multifaceted applications. This compound, defined by its unique functional groups and fluorinated aromatic rings, has garnered attention across various scientific domains due to its potent bioactivity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide involves a multi-step process:
Formation of Intermediate: The initial step involves the preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinol, which is then reacted with 2-(2,6-difluorobenzenecarbonyl)oxyethyl chloride in the presence of a base such as potassium carbonate.
Coupling Reaction: The intermediate product undergoes a nucleophilic aromatic substitution reaction, facilitated by a solvent like dimethylformamide (DMF), to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may employ continuous-flow reactors to enhance yield and purity. High-performance liquid chromatography (HPLC) can be used to monitor the process and ensure the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidative transformations, typically involving the aromatic rings or pyridinyl group.
Reduction: It is susceptible to reductions, particularly at the carboxamide group.
Substitution: Various substitution reactions can occur, including halogen exchange and aromatic nucleophilic substitution.
Common Reagents and Conditions
Oxidative Reactions: Potassium permanganate or m-chloroperoxybenzoic acid (mCPBA) can be employed.
Reductive Reactions: Lithium aluminium hydride (LAH) or hydrogenation using palladium on carbon (Pd/C) are common.
Substitution Reactions: Sodium methoxide or potassium t-butoxide can facilitate these transformations.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Corresponding amines or alcohols depending on the site of reduction.
Substitution Products: Varied compounds based on the substituents introduced, maintaining the core structure.
Scientific Research Applications
Chemistry
Catalysis: This compound can serve as a ligand in metal-catalyzed reactions, enhancing reaction efficiency and selectivity.
Organic Synthesis: Used as an intermediate in the synthesis of complex molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, thereby affecting biochemical pathways.
Drug Development: Its structure serves as a template for designing drugs with improved efficacy and reduced side effects.
Medicine
Therapeutic Agents:
Diagnostic Tools: Utilized in the development of diagnostic agents for imaging techniques.
Industry
Agricultural Chemicals: Employed in the synthesis of pesticides and herbicides due to its bioactivity.
Material Science: Used in creating high-performance materials resistant to chemical and thermal degradation.
Mechanism of Action
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide exerts its effects primarily through interactions with biological macromolecules. The compound's unique structure allows it to:
Bind to Enzymes: Inhibits enzymatic activities by occupying the active sites.
Alter Signaling Pathways: Modulates signal transduction pathways, impacting cell function and behavior.
Interact with Receptors: Can act as an agonist or antagonist to various receptors, altering physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzamide
N-(2-{[3-chloro-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide
N-(2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide
Uniqueness
Enhanced Stability: The trifluoromethyl group confers significant chemical stability, making it more robust under various conditions.
Higher Bioactivity: Its specific structural arrangement enhances its bioactivity compared to similar compounds, making it more effective in its applications.
Diverse Applications: Unlike other compounds, this one is used across a broader range of fields, from agriculture to medicine.
Biological Activity
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide is a synthetic compound with potential applications in medicinal chemistry and agrochemicals. Its unique structure, characterized by a trifluoromethyl group and a pyridine moiety, suggests significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C20H11Cl2F6N3O
- Molecular Weight : 494.217 g/mol
- CAS Number : Not explicitly listed but can be derived from related compounds.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following sections detail specific activities and findings related to this compound.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
- Case Study : A study on related pyridine derivatives demonstrated a significant reduction in the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects.
2. Anticancer Potential
Compounds containing difluorobenzene moieties have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
- Research Findings : In vitro studies have shown that related compounds induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. The precise mechanism may involve the modulation of signaling pathways such as MAPK or PI3K/Akt.
3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly in the context of kinases or phosphodiesterases.
- Mechanism of Action : Similar compounds have been reported to inhibit specific kinases involved in cancer progression, which could be a target for this compound.
Data Tables
Biological Activity | Target | Reference |
---|---|---|
Antimicrobial | Bacterial cell wall synthesis | |
Anticancer | Apoptosis induction | |
Enzyme Inhibition | Kinase inhibition |
Safety Profile
The safety profile of this compound is critical for its application in pharmaceuticals and agrochemicals. Toxicological assessments indicate potential acute toxicity if ingested or upon skin contact.
- Toxicity Data :
- H302: Harmful if swallowed
- H315: Causes skin irritation
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF5N2O2/c16-9-6-8(15(19,20)21)7-23-14(9)25-5-4-22-13(24)12-10(17)2-1-3-11(12)18/h1-3,6-7H,4-5H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWUKJYNDMQMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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